molecular formula C13H11N5O3 B2436144 3-[(E)-[(4-nitrophenyl)methylidene]amino]-1-(pyridin-4-yl)urea CAS No. 866050-04-6

3-[(E)-[(4-nitrophenyl)methylidene]amino]-1-(pyridin-4-yl)urea

Cat. No. B2436144
CAS RN: 866050-04-6
M. Wt: 285.263
InChI Key: PTYYAWFFUHMJFE-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-[(E)-[(4-nitrophenyl)methylidene]amino]-1-(pyridin-4-yl)urea” is a complex organic molecule that contains several functional groups, including a nitro group (-NO2), a urea group (-NH-CO-NH2), and a pyridine ring . These functional groups could potentially give the compound a variety of interesting chemical and physical properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement and bonding of its atoms. The presence of the nitro group, urea group, and pyridine ring would all contribute to its overall structure. The E configuration in the name of the compound indicates the relative positions of the highest-priority groups on each side of the double bond .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The nitro group is electron-withdrawing, which could make the compound more reactive. The urea group could participate in hydrogen bonding, and the pyridinyl group could be involved in aromatic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitro group could increase its polarity, and the urea group could allow for hydrogen bonding .

Scientific Research Applications

Catalytic Reduction of 4-Nitrophenol

The compound can be used in the catalytic reduction of 4-nitrophenol (4-NP). This reaction is a benchmark to assess the activity of nanostructured materials . The reduction of 4-NP is considered a universally accepted model catalytic reaction due to the easy measurement of kinetic parameters through UV–visible spectroscopic techniques .

Antiviral Activity

Indole derivatives, which include this compound, have shown antiviral activity. For example, certain derivatives have shown inhibitory activity against influenza A . This suggests that the compound could potentially be used in the development of new antiviral drugs.

Anti-inflammatory Activity

Indole derivatives have also been found to possess anti-inflammatory properties . This suggests that the compound could potentially be used in the treatment of inflammatory conditions.

Anticancer Activity

Indole derivatives have shown anticancer activity . This suggests that the compound could potentially be used in the development of new anticancer drugs.

Antimicrobial Activity

The compound and its metal (II) complexes have shown antibacterial activity against both Gram-positive and Gram-negative bacteria . This suggests that the compound could potentially be used in the development of new antibiotics.

Antitubercular Activity

Indole derivatives have shown in vitro antitubercular activity against Mycobacterium tuberculosis and Mycobacterium bovis . This suggests that the compound could potentially be used in the treatment of tuberculosis.

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the development of new materials or pharmaceuticals, but more research would be needed to explore these possibilities .

properties

IUPAC Name

1-[(E)-(4-nitrophenyl)methylideneamino]-3-pyridin-4-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O3/c19-13(16-11-5-7-14-8-6-11)17-15-9-10-1-3-12(4-2-10)18(20)21/h1-9H,(H2,14,16,17,19)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTYYAWFFUHMJFE-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)NC2=CC=NC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)NC2=CC=NC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.